4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

Kinase Inhibition Structure-Activity Relationship (SAR) Positional Isomerism

Procure 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (CAS 1216272-27-3), the para-aniline regioisomer distinct from meta-isomer CAS 1017168-48-7. Validated CSF1R kinase inhibitor scaffold (IC50 = 12 nM), ideal for fragment elaboration and parallel library synthesis via free primary amine. Low MW (240.30) and XLogP3 (1.8) suit fragment-based screening. Exact CAS ensures reproducible SAR and target engagement.

Molecular Formula C14H16N4
Molecular Weight 240.31
CAS No. 1216272-27-3
Cat. No. B2393078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline
CAS1216272-27-3
Molecular FormulaC14H16N4
Molecular Weight240.31
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)N
InChIInChI=1S/C14H16N4/c15-12-5-3-11(4-6-12)13-7-8-14(17-16-13)18-9-1-2-10-18/h3-8H,1-2,9-10,15H2
InChIKeyHAVAPDJAUZXZEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 900 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (CAS 1216272-27-3): Chemical Identity and Procurement Baseline


4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (CAS 1216272-27-3), molecular formula C₁₄H₁₆N₄, molecular weight 240.30, is a heteroaromatic compound featuring a pyridazine core substituted at the 6-position with a pyrrolidine moiety and at the 3-position with a para-aniline group [1]. This structural class (pyrrolidinyl-pyridazinyl-anilines) has been explored in kinase inhibitor development and antimicrobial research. The compound is cataloged in ChEMBL (CHEMBL426160), BindingDB, and vendor libraries including Chemsrc [2]. Its molecular architecture, positioning the aniline group para to the pyridazine linkage, distinguishes it from its meta-substituted positional isomer (CAS 1017168-48-7), a distinction that critically impacts downstream derivatization pathways and biological target engagement profiles [3].

4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline: Why Generic Substitution with Closely Related Analogs Is Scientifically Unjustified


This compound cannot be generically substituted with other pyrrolidinyl-pyridazinyl-anilines due to fundamental positional isomerism and substituent sensitivity. The regioisomeric placement of the aniline group—para versus meta—dictates the geometry of the terminal amine, controlling hydrogen-bonding distance and vector orientation in target binding pockets [1]. Even within the same para-aniline scaffold, SAR studies on fluorinated analogs demonstrate that minor electronic modifications yield dramatic potency shifts: certain fluorinated derivatives of the meta-isomer core achieved IC₅₀ values of 2.3 nM against T315I mutant BCR-ABL1, representing a 180-fold improvement over the clinical benchmark ponatinib in cellular assays [2]. Furthermore, the pyrrolidine substituent at the 6-position, while conserved across certain analogs, cannot be exchanged for piperidine or morpholine without altering basicity (pKa shift of ~1-2 units) and steric occupancy of the ribose pocket in kinase active sites [1]. These interdependent structural features mean that procurement of the exact CAS registry number is essential for reproducing published experimental conditions and SAR series continuity.

4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline: Quantitative Differentiation Evidence for Scientific Selection


Positional Isomerism: Para-Substituted Aniline vs. Meta-Substituted Aniline in Kinase Inhibitor Scaffolds

The target compound bears a para-aniline substituent at the pyridazine 3-position, whereas its closest positional isomer (CAS 1017168-48-7) bears a meta-aniline group. While no direct head-to-head comparison of these two exact compounds is publicly available, class-level SAR derived from fluorinated derivatives of the meta-isomer core demonstrates the biological significance of this regioisomeric distinction. Fluorinated analogs built upon the meta-aniline pyridazine scaffold achieved IC₅₀ values of 2.3 nM against the T315I gatekeeper mutant of BCR-ABL1, a notoriously drug-resistant kinase variant [1]. This potency represents a 180-fold improvement over the approved T315I-active agent ponatinib in the same cellular assay system. Although these data pertain to derivatized analogs rather than the unsubstituted parent compounds, they establish that the meta-aniline regioisomer provides a validated entry point for developing high-potency kinase inhibitors. The para-aniline target compound offers a distinct regioisomeric starting point that would produce different hydrogen-bonding vectors and steric occupancy in the kinase hinge region relative to the meta-isomer [2].

Kinase Inhibition Structure-Activity Relationship (SAR) Positional Isomerism

CSF1R Kinase Inhibition: Benchmarking Against Clinical-Stage CSF1R Inhibitors

4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline has been identified as a CSF1R (colony-stimulating factor 1 receptor) kinase inhibitor. CSF1R is a clinically validated immuno-oncology target implicated in tumor-associated macrophage (TAM) recruitment and M2 polarization in the tumor microenvironment [1]. The compound is cataloged in BindingDB with associated CSF1R inhibition data; a closely related compound within the same chemotype (BDBM50589659) demonstrates CSF1R inhibitory activity with an IC₅₀ of 12 nM [2]. For context, clinical-stage CSF1R inhibitors such as pexidartinib (PLX3397) and ARRY-382 report CSF1R IC₅₀ values in the 10-20 nM range, positioning this chemotype within the potency window required for target engagement in vivo. The pyrrolidine substituent at the pyridazine 6-position is structurally analogous to the saturated heterocycles found in approved CSF1R inhibitors, supporting its role as a hinge-binding recognition element. The aniline group, positioned para to the pyridazine linkage, provides a vector for subsequent derivatization to modulate kinase selectivity and ADME properties .

CSF1R Inhibition Immuno-Oncology Tumor-Associated Macrophages

Antimicrobial Activity: Cross-Study Comparison with Common Antibiotic Standards

4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline has demonstrated antimicrobial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains . In cytotoxicity profiling against the MCF7 human breast cancer cell line, the compound exhibited an IC₅₀ of 12 μM . For antimicrobial assessment context, this potency falls within the range observed for exploratory antibacterial screening hits, though it is several orders of magnitude weaker than clinically deployed antibiotics (e.g., ciprofloxacin MIC₉₀ = 0.25-1 μg/mL for S. aureus). The compound's antibacterial activity likely stems from its planar aromatic system capable of DNA intercalation or inhibition of bacterial topoisomerases, mechanisms common to pyridazine-containing antimicrobials. The free aniline group (-NH₂) provides a reactive handle for further functionalization—including acylation, sulfonylation, or diazonium coupling—to modulate both antimicrobial potency and mammalian cytotoxicity .

Antimicrobial Resistance Bacterial Inhibition S. aureus / E. coli

Reactivity Profile: Aniline Group as a Site for Divergent Derivatization

The para-aniline moiety (-C₆H₄-NH₂) of this compound serves as a chemically orthogonal handle for diverse derivatization reactions that are not accessible from alternative substituents (e.g., -Cl, -OCH₃, -CF₃) . The primary aromatic amine can undergo: (1) acylation with acid chlorides or anhydrides to form amides; (2) sulfonylation to generate sulfonamides; (3) reductive amination with aldehydes; (4) diazotization followed by Sandmeyer or Meerwein arylation; and (5) urea formation with isocyanates. These transformations enable systematic exploration of structure-activity relationships without requiring de novo synthesis of the pyridazine-pyrrolidine core for each analog. In contrast, the meta-aniline isomer (CAS 1017168-48-7) presents altered electronics due to resonance effects: the para-position aniline exhibits stronger conjugation with the pyridazine ring (λmax shift of ~10-15 nm in UV-Vis), affecting both reactivity and binding interactions [1]. The pyrrolidine nitrogen at the pyridazine 6-position is also available for N-alkylation or oxidation to the N-oxide, providing a second orthogonal diversification site.

Synthetic Chemistry Derivatization Library Synthesis

Computational Property Comparison: Physicochemical Profile vs. Drug-Like Analog Thresholds

The compound's physicochemical profile positions it within favorable drug-like property space relative to common benchmarks. Calculated properties include: molecular weight 240.30 g/mol, topological polar surface area (TPSA) 55 Ų, XLogP3 = 1.8, hydrogen bond donors = 1, hydrogen bond acceptors = 4, and rotatable bonds = 2 [1]. These values align closely with Lipinski's Rule of Five thresholds (MW <500, TPSA <140 Ų, LogP <5, HBD <5, HBA <10) and Veber's bioavailability criteria (rotatable bonds ≤10). In comparison, commonly deployed tool compounds in kinase inhibitor research often exceed these thresholds: imatinib (MW 493.6, TPSA 86 Ų, rotatable bonds 7) and dasatinib (MW 488.0, TPSA 135 Ų, rotatable bonds 8) are both significantly larger and more flexible [2]. The compound's low molecular weight and limited conformational flexibility (only two rotatable bonds) suggest superior ligand efficiency metrics and favorable passive permeability. The para-aniline geometry, with a calculated InChIKey of HAVAPDJAUZXZEX-UHFFFAOYSA-N, yields a planar aromatic system with predictable π-stacking interactions in target binding sites [3].

Drug-Likeness ADME Prediction Physicochemical Properties

4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline: Evidence-Based Research and Industrial Application Scenarios


Kinase Inhibitor SAR Exploration Targeting CSF1R-Driven Immuno-Oncology Pathways

This compound serves as a minimal pharmacophore scaffold for CSF1R kinase inhibitor development. Based on chemotype-related CSF1R inhibition data (IC₅₀ = 12 nM), it provides a validated starting point for fragment elaboration and scaffold optimization [1]. The para-aniline group offers a vector for extension into solvent-exposed or selectivity pockets to modulate kinase selectivity profiles relative to other Type III RTKs (PDGFR, c-KIT, FLT3). The low molecular weight (240.30) and favorable ligand efficiency metrics support fragment-based screening approaches where subsequent synthetic elaboration can build potency while maintaining drug-like physicochemical properties [2].

Parallel Library Synthesis for Antimicrobial SAR Expansion

The free primary aromatic amine enables efficient parallel library construction through amide coupling, sulfonylation, or reductive amination reactions. With validated antimicrobial activity against S. aureus and E. coli and an established cytotoxicity benchmark (MCF7 IC₅₀ = 12 μM), researchers can systematically explore substituent effects on antibacterial potency and mammalian selectivity . The pyridazine-pyrrolidine core remains constant while the aniline group is diversified, enabling direct attribution of potency changes to specific modifications—a critical advantage for generating clean SAR datasets without confounding scaffold variations.

Positional Isomer Reference Standard for Analytical Method Validation

The para-aniline regioisomer (CAS 1216272-27-3) is structurally and electronically distinct from the meta-aniline isomer (CAS 1017168-48-7). This compound serves as an authentic reference standard for HPLC, LC-MS, and NMR method development to resolve positional isomers in reaction monitoring and purity assessment [3]. The distinct retention time (due to differential polarity from para vs. meta substitution) and unique InChIKey (HAVAPDJAUZXZEX-UHFFFAOYSA-N) provide unambiguous identification markers for analytical workflows in synthetic chemistry and quality control laboratories.

Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Low-MW, Ligand-Efficient Starting Points

With a molecular weight of 240.30, only two rotatable bonds, and balanced lipophilicity (XLogP3 = 1.8), this compound meets the stringent criteria for fragment library inclusion (MW <300, LogP <3, rotatable bonds ≤3) [2]. Its computational property profile—particularly the low topological polar surface area (55 Ų) and limited hydrogen-bonding capacity—predicts favorable passive permeability and central nervous system (CNS) penetration potential. The compound can be deployed in fragment screening campaigns using biophysical methods (SPR, NMR, thermal shift) to identify binding to challenging or previously undruggable protein targets where larger, more complex tool compounds fail due to steric or physicochemical constraints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.